molecular formula C15H11NO3 B11859932 4-Methoxy-7-phenyl-1H-indole-2,3-dione CAS No. 924633-51-2

4-Methoxy-7-phenyl-1H-indole-2,3-dione

Cat. No.: B11859932
CAS No.: 924633-51-2
M. Wt: 253.25 g/mol
InChI Key: IAIPUGRABQHVPS-UHFFFAOYSA-N
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Description

Significance of Indole-2,3-dione (Isatin) Core as a Privileged Heterocyclic System in Chemical Synthesis and Mechanistic Studies

Indole-2,3-dione, commonly known as isatin (B1672199), is a naturally occurring bicyclic compound first identified in 1841. uokerbala.edu.iq It consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, featuring two carbonyl groups at positions 2 and 3. uokerbala.edu.iqnih.gov This unique structural arrangement imparts a remarkable versatility that has established isatin as a "privileged scaffold" in medicinal chemistry and a cornerstone in organic synthesis. researchgate.netmdpi.com

The synthetic utility of isatin stems from its highly reactive nature. acs.org The carbonyl group at the C3 position is a key electrophilic site, readily undergoing nucleophilic addition, condensation, and cycloaddition reactions. nih.govacs.org This reactivity allows for the facile construction of a diverse array of more complex heterocyclic systems, including spirooxindoles, tryptanthrins, and quinolines. nih.gov Isatin and its derivatives can participate in a wide range of chemical transformations such as aldol (B89426) condensation, Friedel–Crafts reaction, ring expansion, and oxidation, making them invaluable building blocks for synthetic chemists. nih.gov

Beyond its role as a synthetic intermediate, the isatin core is a recurring motif in numerous biologically active molecules and pharmaceutical agents. nih.govnih.gov Isatin derivatives have been shown to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net This wide-ranging bioactivity has spurred extensive research, leading to the development of FDA-approved drugs that incorporate the isatin scaffold, underscoring its therapeutic relevance.

Academic Research Focus on Substituted Indole-2,3-diones, with Specific Emphasis on 4-Methoxy-7-phenyl-1H-indole-2,3-dione

The isatin core's versatility is further enhanced by the potential for substitution on its aromatic ring and the nitrogen atom. Academic research has heavily focused on synthesizing and evaluating multi-substituted isatin derivatives to modulate their chemical properties and biological activities. mdpi.com The introduction of different functional groups allows for the fine-tuning of factors like lipophilicity, electronic distribution, and steric profile, which in turn influences how these molecules interact with biological targets.

While extensive literature exists on various substituted isatins, specific academic research on This compound is not widely documented in publicly available sources. However, the structural features of this particular compound—a methoxy (B1213986) group at the 4-position and a phenyl group at the 7-position—represent key areas of investigation within the broader field of isatin chemistry.

Methoxy-substituted isatins are a subject of significant interest. The methoxy group is a strong electron-donating group that can influence the reactivity of the aromatic ring and its potential for hydrogen bonding. Studies on compounds like 5-methoxyisatin (B1196686) have explored their chemical properties, synthesis, and electronic structure. chemicalbook.comuokerbala.edu.iq The position of the methoxy group can significantly alter the molecule's stability and electronic properties, such as the HOMO-LUMO energy gap. uokerbala.edu.iquokerbala.edu.iq

Phenyl-substituted isatins are also a prominent area of research. The introduction of a phenyl group, often via Suzuki-coupling reactions, adds steric bulk and can serve as a handle for further functionalization. nih.gov Research on 5-phenylisatin (B182446) derivatives has shown that this substitution, particularly when combined with N-alkylation, can greatly enhance cytotoxic activity against various cancer cell lines. nih.gov For instance, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin demonstrated potent antitumor activity against leukemia cells. nih.gov The phenyl group's presence can be crucial for interactions with biological targets and can influence properties like anti-angiogenic and anti-migration effects. nih.gov

The synthesis of multi-substituted isatins, combining different groups on the aromatic ring, is a common strategy to create novel compounds with enhanced or specific activities. mdpi.com For example, studies on isatins with substitutions at the 5-, 6-, and 7-positions have shown that the type and position of the substituent are critical for antiproliferative activity against various cancer cells. mdpi.com Bromination at the 7-position, for instance, was found to significantly increase inhibitory activity against human colon cancer cells. mdpi.com This highlights the importance of exploring substitutions at the 7-position, as seen in the target molecule.

Data on Substituted Isatin Derivatives

The following tables summarize findings from research on related substituted isatin compounds, illustrating the impact of various functional groups on their biological activity.

Table 1: Cytotoxicity of Multi-Substituted Isatin Derivatives This table showcases the in vitro inhibitory activity of various isatin derivatives against different human cancer cell lines.

Compound IDSubstituentsK562 IC₅₀ (µM)HepG2 IC₅₀ (µM)HT-29 IC₅₀ (µM)
4f 7-Bromo>109.872.67
4l 5,6,7-Trichloro1.753.204.17
Isatin None>10>10>10
Data sourced from a study on multi-substituted isatin derivatives. mdpi.com

Table 2: Cytotoxicity of 5-Phenylisatin Derivatives This table highlights the potent antitumor activity of N-substituted and C-5 substituted phenylisatins against a human leukemia cell line.

Compound IDN1-SubstituentC5-SubstituentK562 IC₅₀ (µM)
2m p-methoxybenzylp-methoxyphenyl0.03
Isatin HH>10
Data sourced from a study on novel 5-phenylisatin derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

924633-51-2

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-methoxy-7-phenyl-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO3/c1-19-11-8-7-10(9-5-3-2-4-6-9)13-12(11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)

InChI Key

IAIPUGRABQHVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C3=CC=CC=C3)NC(=O)C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 7 Phenyl 1h Indole 2,3 Dione and Analogues

Strategic Retrosynthetic Analysis for the 4-Methoxy-7-phenyl-1H-indole-2,3-dione Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made at the bonds formed during the final cyclization step to create the indole (B1671886) ring.

A logical retrosynthetic approach would involve disconnecting the N1-C7a and C3a-C4 bonds of the indole core. This leads back to a substituted aniline (B41778) precursor. The methoxy (B1213986) group at the C-4 position and the phenyl group at the C-7 position would be incorporated into the aniline starting material. Therefore, the key starting material would be a 2-amino-3-methoxy-6-phenyl-substituted benzene (B151609) derivative. The dione (B5365651) functionality at C-2 and C-3 can be envisioned as being formed from the cyclization of an appropriate acyclic precursor, such as an isonitrosoacetanilide derivative. synarchive.comnih.gov

Exploration of Established and Novel Synthetic Pathways for Indole-2,3-diones

Several methods have been established for the synthesis of the indole-2,3-dione (isatin) core, with some being more amenable to the introduction of specific substituents like the 4-methoxy and 7-phenyl groups. nih.govresearchgate.net

Cyclization Reactions in Indole-2,3-dione Formation

Cyclization reactions are fundamental to the formation of the isatin (B1672199) scaffold. rsc.org Traditional methods such as the Sandmeyer and Stolle syntheses are prominent examples. rsc.org

Sandmeyer Isatin Synthesis: This is one of the oldest and most widely used methods. wikipedia.org It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. synarchive.combiomedres.us This intermediate is then cyclized in the presence of a strong acid, like concentrated sulfuric acid, to yield the isatin. dergipark.org.trnih.gov For the target molecule, this would require starting with 2-methoxy-5-phenylaniline.

Stolle Isatin Synthesis: This method is an effective alternative, particularly for substituted isatins. biomedres.uschemicalbook.com It involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid such as aluminum chloride or boron trifluoride. dergipark.org.trwikipedia.org This pathway could also be adapted for the synthesis of this compound.

Gassman Isatin Synthesis: This method involves the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin. dergipark.org.trresearchgate.net

Cyclization Method Key Reagents Intermediate Advantages
SandmeyerAniline, Chloral hydrate, Hydroxylamine, H₂SO₄IsonitrosoacetanilideWell-established, good yields for simple anilines synarchive.comwikipedia.org
StolleAniline, Oxalyl chloride, Lewis acid (e.g., AlCl₃)ChlorooxalylanilideGood for substituted anilines dergipark.org.trchemicalbook.com
GassmanAniline, t-butyl hypochlorite, methylthioacetic acid3-methylthio-2-oxindoleVersatile for substituted anilines dergipark.org.trresearchgate.net

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) have gained traction as efficient methods for constructing complex molecules in a single step. arkat-usa.org For isatin synthesis, MCRs can offer a convergent and atom-economical approach. researchgate.net A three-component reaction involving an aniline, an aldehyde, and a 1,3-dicarbonyl compound, catalyzed by a Lewis acid, can lead to the formation of spirooxindole derivatives, which can be precursors to isatins. nih.gov The development of MCRs specifically tailored for the direct synthesis of the this compound scaffold is an active area of research. nih.gov

Regioselective Functionalization Techniques at Indole/Isatin Positions (e.g., C-4 Methoxy, C-7 Phenyl)

Introducing substituents at specific positions of the isatin ring is crucial for tailoring its biological activity. irapa.org

C-4 Methoxy Group: The methoxy group is typically introduced at the aniline starting material stage. For instance, using 3-methoxyaniline as a precursor in a Sandmeyer or Stolle synthesis would lead to a 4-methoxyisatin.

C-7 Phenyl Group: The introduction of a phenyl group at the C-7 position can be more challenging. One approach is to start with a pre-functionalized aniline, such as 2-amino-3-biphenylamine. However, a more versatile method involves the late-stage functionalization of the isatin core using transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed and Other Transition Metal-Mediated Approaches for Indole Derivatization

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including isatin derivatives. rsc.org Palladium-catalyzed reactions are particularly powerful for forming carbon-carbon bonds. researchgate.net

Suzuki Coupling: This reaction is a versatile method for introducing the phenyl group at the C-7 position. It involves the cross-coupling of a 7-halo-isatin (e.g., 7-bromo-4-methoxyisatin) with phenylboronic acid in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction can be used to introduce an alkyne at the C-7 position, which can then be further transformed into a phenyl group. acs.orgwikipedia.org It involves the coupling of a 7-halo-isatin with a terminal alkyne using a palladium catalyst and a copper co-catalyst. libretexts.org

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgmdpi.com While less direct for introducing a phenyl group, it can be used to synthesize various C-7 substituted isatins that could be precursors to the desired phenyl derivative. nrochemistry.comorganic-chemistry.org

Intramolecular Acylation: Palladium-catalyzed intramolecular acylation of unactivated aryl C(sp2)-H bonds has been developed for the synthesis of isatins from formyl-N-arylformamides, offering a direct route to the isatin core. researchgate.net

Coupling Reaction Catalyst System Reactants Bond Formed
SuzukiPd catalyst, Base7-Halo-isatin, Phenylboronic acidC-C (Aryl-Aryl)
SonogashiraPd catalyst, Cu co-catalyst, Base7-Halo-isatin, Terminal alkyneC-C (Aryl-Alkynyl) wikipedia.org
HeckPd catalyst, Base7-Halo-isatin, AlkeneC-C (Aryl-Vinyl) wikipedia.org

Oxidation Strategies for Indole Derivative Synthesis

Oxidation of indole derivatives provides a direct route to the isatin core. synarchive.com

Oxidation of Indoles: Direct oxidation of substituted indoles can yield isatins. wikipedia.org Various oxidizing agents have been employed, including dimethyldioxirane (B1199080) and molecular oxygen with a photosensitizer. irapa.orgacs.org For the target molecule, this would require the synthesis of 4-methoxy-7-phenylindole as a precursor.

Oxidation of Oxindoles: Oxindoles can also be oxidized to isatins. wikipedia.org This two-step approach involves the initial synthesis of the corresponding oxindole (B195798) followed by oxidation.

Electrochemical Oxidation: More recent methods involve the electrochemical oxidation of indoles, which is a greener and more controlled approach to isatin synthesis. rsc.orgresearchgate.net

Development of Highly Efficient and Selective Synthetic Transformations for Indole-2,3-dione Derivatives

The indole-2,3-dione, or isatin, scaffold is a cornerstone in the synthesis of a multitude of heterocyclic compounds and pharmacologically active agents. Its inherent reactivity at the C2 and C3 carbonyl groups, as well as the acidic N-H proton, makes it a versatile starting material. Over the years, research has pivoted from classical, often harsh, synthetic methods to the development of highly efficient, selective, and environmentally benign transformations to generate isatin and its derivatives. These modern methodologies focus on improving yields, reducing reaction times, and enabling precise control over functionalization.

A significant area of development has been the synthesis of the core isatin ring system itself. While traditional methods like the Sandmeyer, Stolle, and Gassman syntheses are still relevant, they can suffer from low yields and the production of inseparable regioisomeric mixtures, particularly with substituted anilines. To overcome these limitations, newer strategies have emerged. One such eco-friendly approach involves the oxidation of indole derivatives. For instance, an environmentally benign method utilizes molecular oxygen (O₂) as the oxidizing agent in the presence of a dicyanopyrazine derivative (DPZ) acting as a photosensitizer for the synthesis of N-alkylated isatins. Another innovative, metal-free approach uses an I₂-DMSO catalyst system for the synthesis of N-substituted isatins from 2-amino acetophenones. This method proceeds through C-H bond activation and subsequent internal cyclization, offering a highly efficient route to N-alkylated and N-arylated isatins.

The Fischer indole synthesis remains a powerful and widely used method for constructing the indole nucleus, which is the precursor to isatin. However, the synthesis of specifically substituted indoles, such as those required for this compound, can present regioselectivity challenges. Research into the Fischer indole synthesis using methoxy-substituted phenylhydrazones has revealed that abnormal cyclization products can form, highlighting the intricate electronic effects that govern the reaction's selectivity. For example, the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can also yield an abnormal 6-chloroindole (B17816) product, demonstrating a cyclization on the same side as the methoxy substituent.

Beyond the synthesis of the core structure, significant progress has been made in the selective functionalization of the isatin molecule. The development of selective protection and deprotection strategies is crucial for achieving specific transformations. The C3-carbonyl position, for instance, can be protected through the formation of a Morita–Baylis–Hillman (MBH) adduct, allowing for subsequent reactions, such as N-substitution, on other parts of the molecule.

Catalysis plays a pivotal role in modern, selective transformations. Phase-transfer catalysis (PTC) has been effectively employed for the N-alkylation of isatin derivatives, leading to good yields under mild conditions. For achieving high levels of stereoselectivity, asymmetric catalysis has proven invaluable. A novel ruthenium-based catalytic system has been developed for the branched-selective asymmetric allylic alkylation of isatins. This method, which is insensitive to air and moisture, produces chiral N-alkylated isatins that can serve as building blocks for chiral medicinal compounds.

The table below summarizes some of the modern synthetic transformations for indole-2,3-dione derivatives, highlighting the catalysts and resulting products.

Transformation Starting Material Catalyst/Reagent Key Feature Product Type
OxidationN-substituted IndolesO₂ / Photosensitizer (DPZ)Environmentally benign, uses O₂ as oxidant.N-substituted Isatins
Cyclization2-Amino AcetophenonesI₂-DMSOMetal-free, dual C-H activation.N-alkylated/N-arylated Isatins
N-AlkylationIsatin DerivativesAlkyl Halide / Phase-Transfer CatalystGood yields under mild conditions.N-alkylated Isatins
Asymmetric N-AlkylationIsatinsCpRu-(MeCN)₃PF₆ / BINOL-derived phosphoramiditeHighly active and selective for chiral derivatives.Chiral N-alkylated Isatins
Fischer Indole SynthesisSubstituted PhenylhydrazonesAcid Catalyst (e.g., ZnCl₂, BF₃·OEt₂)Classic, versatile indole ring formation.Substituted Indoles (Isatin precursors)

These advanced methodologies underscore the continuous effort in organic synthesis to develop more efficient, selective, and sustainable routes for the preparation of complex and valuable molecules like this compound and its analogues.

Mechanistic Investigations of Chemical Reactions Involving 4 Methoxy 7 Phenyl 1h Indole 2,3 Dione

Elucidation of Reaction Mechanisms in the Synthesis of 4-Methoxy-7-phenyl-1H-indole-2,3-dione

While specific mechanistic studies exclusively for this compound are not extensively detailed in the available literature, the reaction mechanisms can be elucidated by examining the well-established synthetic routes for substituted isatins, primarily the Sandmeyer and Stolle syntheses. irapa.orgbiomedres.us The electronic and steric effects of the 4-methoxy and 7-phenyl substituents play a critical role in directing the course of these reactions.

The logical starting material for the synthesis of this compound via the Sandmeyer isatin (B1672199) synthesis would be 3-methoxy-6-phenylaniline. irapa.org This method involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization. nih.govdergipark.org.tr The key step, an intramolecular electrophilic substitution, is heavily influenced by the substituents on the aniline ring. The methoxy (B1213986) group at the 3-position is an electron-donating group, activating the ring towards electrophilic attack, while the phenyl group at the 6-position introduces significant steric bulk.

Alternatively, the Stolle synthesis involves the reaction of an N-arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, followed by a Lewis acid-catalyzed cyclization. irapa.orgbiomedres.us This intramolecular Friedel-Crafts acylation would be directed by the electronic nature of the substituents. The activating methoxy group would facilitate the cyclization, although the regiochemical outcome is controlled by the initial N-aryl bond.

Kinetic Studies and Reaction Progress Analysis

Detailed kinetic studies specifically for the synthesis of 4-methoxy-7-phenylisatin are not widely published. However, the general approach to analyzing the kinetics of isatin synthesis involves monitoring the reaction progress over time. This can be achieved by tracking the consumption of the starting aniline or the formation of the isatin product using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational studies on related model compounds have shown that substituents, such as methoxy groups, can significantly influence reaction rates. nih.gov For instance, kinetic analysis of the phenyl-shift reaction in lignin (B12514952) model compounds demonstrated that methoxy substituents can accelerate reaction rates by stabilizing intermediates or transition states. nih.gov A similar approach could be applied to the cyclization step in the synthesis of 4-methoxy-7-phenylisatin to quantify the electronic influence of the methoxy and phenyl groups on the rate-determining step. By measuring reaction rates under various conditions (e.g., temperature, catalyst concentration), a comprehensive rate law can be established, providing valuable information about the reaction mechanism.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of reaction intermediates is fundamental to confirming a proposed mechanistic pathway. In the context of isatin synthesis, key intermediates have been well-characterized.

Sandmeyer Synthesis : The primary intermediate is the isonitrosoacetanilide (an α-oximinoacetanilide). nih.govsynarchive.com For the synthesis of 4-methoxy-7-phenylisatin, this intermediate would be N-(3-methoxy-6-phenylphenyl)-2-(hydroxyimino)acetamide. This stable intermediate is formed first and then cyclizes in strong acid. nih.gov

Stolle Synthesis : The key intermediate is the chlorooxalylanilide, which is formed from the reaction of the parent aniline with oxalyl chloride. irapa.org This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the isatin core.

These intermediates are typically stable enough to be isolated and characterized using standard spectroscopic methods like NMR, Infrared (IR) spectroscopy, and mass spectrometry. In contrast, transition states are transient, high-energy species that cannot be isolated. Their structures and energies are typically investigated using computational methods, such as Density Functional Theory (DFT), which can model the reaction pathway and identify the geometry of the highest energy point along the reaction coordinate.

Synthesis MethodKey Intermediate StructureRole of Intermediate
SandmeyerN-(3-methoxy-6-phenylphenyl)-2-(hydroxyimino)acetamideUndergoes acid-catalyzed intramolecular electrophilic substitution to form the isatin ring.
Stolle2-chloro-2-oxo-N-(3-methoxy-6-phenylphenyl)acetamideUndergoes Lewis acid-catalyzed intramolecular Friedel-Crafts acylation to form the isatin ring.

Application of Advanced Kinetic Tools (e.g., Hammett Plots, Kinetic Isotope Effects, Eyring Analysis)

To gain deeper mechanistic insights, advanced physical organic chemistry tools can be employed. While specific data for 4-methoxy-7-phenylisatin is unavailable, the application of these tools can be described hypothetically.

Hammett Plots : This tool is used to study the effect of substituents on the reaction rate. To construct a Hammett plot for the synthesis of 4-methoxy-7-phenylisatin, a series of derivatives would be synthesized where the 7-phenyl ring is substituted with various electron-donating and electron-withdrawing groups (e.g., -OCH₃, -Cl, -NO₂). The logarithm of the measured rate constants (log k) would be plotted against the appropriate Hammett substituent constant (σ). A linear correlation would indicate a consistent mechanism across the series. The slope of the line, known as the reaction constant (ρ), would provide information about charge development in the transition state of the rate-determining cyclization step.

Hypothetical Hammett Study Data for Isatin Synthesis

7-Aryl Substituent (X) Substituent Constant (σₚ) Relative Rate (kₓ/kₒ) log(kₓ/kₒ)
-OCH₃ -0.27 3.5 0.54
-CH₃ -0.17 2.1 0.32
-H 0.00 1.0 0.00
-Cl 0.23 0.45 -0.35

Kinetic Isotope Effects (KIEs) : KIEs are used to determine if a C-H bond is broken in the rate-determining step. By replacing a hydrogen atom at a key position (e.g., the position on the aniline ring where cyclization occurs) with deuterium, one could measure the reaction rates for both the isotopically labeled and unlabeled starting materials. A significant KIE (kH/kD > 1) would suggest that C-H bond cleavage is part of the rate-determining step, which could help differentiate between possible electrophilic aromatic substitution mechanisms.

Eyring Analysis : By measuring the reaction rate at different temperatures, an Eyring plot (ln(k/T) vs 1/T) can be constructed. From this plot, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined. These parameters provide insight into the transition state. For example, a large negative ΔS‡ would suggest a highly ordered, associative transition state, which is often expected for intramolecular cyclization reactions.

Mechanistic Pathways of Derivatization and Structural Transformations of the Indole-2,3-dione Core

The this compound scaffold possesses several reactive sites that allow for a variety of structural modifications. The primary reactive centers are the acidic N-H proton at position 1, the C3-keto group, and to a lesser extent, the C2-amide carbonyl. nih.gov

N-Substitution : The N-H proton is acidic and can be readily deprotonated by a base, allowing for N-alkylation or N-acylation reactions. The mechanism is a standard nucleophilic substitution where the resulting isatin anion acts as a nucleophile.

C3-Carbonyl Reactions : The C3-ketone is the most electrophilic center and undergoes a wide range of nucleophilic addition and condensation reactions.

Aldol-type Condensations : In the presence of a base, the C3-ketone can react with active methylene (B1212753) compounds. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the electrophilic C3-carbonyl. nih.gov

Hydrazone Formation : Reaction with hydrazines or substituted hydrazines proceeds via nucleophilic attack on the C3-carbonyl, followed by dehydration to form a stable C=N bond.

Reduction : The C3-ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

The presence of the 4-methoxy group (an electron-donating group) increases the electron density in the aromatic ring, which could slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted isatin. Conversely, the 7-phenyl group can exert both electronic and steric effects, potentially hindering the approach of bulky nucleophiles to the C3-position.

Interplay of Experimental and Theoretical Approaches in Mechanistic Studies

A comprehensive understanding of reaction mechanisms is best achieved through a synergistic combination of experimental and theoretical methods. nih.govnih.gov While experimental studies provide tangible data on reaction outcomes, rates, and the presence of intermediates, computational chemistry offers a window into the transient and unobservable aspects of a reaction.

Experimental Approaches : These include kinetic studies (as described in 3.1.1), crossover experiments to test for intermolecular vs. intramolecular pathways, and the isolation and characterization of intermediates. nih.gov Spectroscopic analysis (NMR, IR, MS) is crucial for structure elucidation of products and intermediates.

Theoretical Approaches : Computational methods, particularly DFT, are powerful tools for mapping potential energy surfaces. nih.gov These calculations can:

Determine the geometries and relative energies of reactants, intermediates, transition states, and products.

Validate a proposed mechanism by showing that it is the lowest energy pathway.

Predict the influence of substituents on reaction barriers, corroborating experimental findings from Hammett plots or kinetic studies.

Provide insights into the electronic structure of transition states.

For instance, in studying the derivatization of the isatin core, molecular docking simulations can predict how different derivatives bind to biological targets like enzymes, guiding synthetic efforts. tandfonline.comnih.gov These in silico predictions can then be validated by synthesizing the proposed compounds and testing their biological activity, demonstrating the powerful interplay between theory and experiment.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 7 Phenyl 1h Indole 2,3 Dione

Complementary Spectroscopic and Diffraction Techniques for Definitive Structure Elucidation (e.g., X-ray Crystallography)No X-ray crystallographic data is available to confirm the definitive three-dimensional structure of 4-Methoxy-7-phenyl-1H-indole-2,3-dione.

To provide this information, the compound would need to be synthesized and then analyzed using the aforementioned spectroscopic techniques. Without such primary research data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxy 7 Phenyl 1h Indole 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-Methoxy-7-phenyl-1H-indole-2,3-dione, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)) can provide a detailed picture of its electronic landscape. uokerbala.edu.iq

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov In substituted isatins, the nature and position of substituents significantly modulate this gap. uokerbala.edu.iq The electron-donating methoxy (B1213986) group at the 4-position is expected to raise the HOMO energy, while the phenyl group's electronic influence would depend on its conformation relative to the indole (B1671886) ring. Studies on 5-methoxyisatin (B1196686) have shown a decrease in the HOMO-LUMO gap compared to the unsubstituted isatin (B1672199), suggesting increased reactivity. uokerbala.edu.iq

Another important aspect is the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps and quantified using methods like Mulliken population analysis. wikipedia.orgchemrxiv.org MEP maps highlight the electron-rich (negative potential, typically around carbonyl oxygens) and electron-poor (positive potential, around the N-H proton) regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. researchgate.net In this compound, the carbonyl oxygens at positions 2 and 3 would be the primary sites of negative potential, while the N-H group would be the main hydrogen bond donor site.

Substituted Isatin DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Isatin (unsubstituted)-6.58-2.663.92
5-Fluoroisatin-6.75-2.913.84
5-Chloroisatin-6.71-2.983.73
5-Methylisatin-6.42-2.593.83
5-Methoxyisatin-6.21-2.833.38

This table presents representative DFT-calculated electronic properties for various substituted isatins to illustrate the influence of substituents on the HOMO-LUMO energy gap. Data is illustrative and based on findings from related studies. uokerbala.edu.iq

Conformational Analysis and Energetic Landscapes of the Substituted Indole-2,3-dione

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational preferences. The primary source of conformational flexibility in this molecule is the rotation of the 7-phenyl group around the single bond connecting it to the indole core.

Conformational analysis using computational methods involves systematically rotating this dihedral angle and calculating the potential energy at each step. This process generates a potential energy surface, or energetic landscape, which reveals the low-energy (stable) conformers and the energy barriers that separate them. Such studies can identify the global minimum energy conformation—the most likely structure the molecule will adopt. Steric hindrance between the hydrogen atoms of the phenyl ring and the adjacent atoms of the indole ring will be a major factor governing the rotational barrier and the preferred orientation. It is probable that the most stable conformation is non-planar, with the phenyl ring twisted out of the plane of the indole system to minimize steric clash. Understanding this preferred conformation is vital, as it dictates the shape of the molecule that is presented for interaction with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Molecular Interactions

While quantum chemical calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in a simulated environment, such as in a solvent or bound to a protein. ut.ac.ir

For this compound, an MD simulation in an aqueous solution could reveal how the molecule interacts with water molecules, its conformational flexibility, and the stability of intramolecular hydrogen bonds. More significantly, MD simulations are invaluable for studying the stability of a ligand-protein complex predicted by molecular docking. nih.govut.ac.ir By simulating the docked complex over nanoseconds, one can assess the stability of the binding pose, analyze the persistence of key interactions (like hydrogen bonds), and calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. Such simulations could confirm whether the interactions formed by the methoxy and phenyl groups of the title compound within a protein's active site are stable and contribute favorably to binding.

Computational Prediction of Reaction Pathways and Transition States in Indole-2,3-dione Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, helping to refine synthetic routes and predict outcomes. nih.gov The synthesis of substituted indole-2,3-diones can be achieved through various methods, such as the Sandmeyer or Martinet syntheses. DFT calculations can be employed to model the entire reaction coordinate for the synthesis of this compound.

This involves identifying all reactants, intermediates, and transition states along a proposed pathway. By calculating the energies of these species, a detailed energy profile of the reaction can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy of the reaction. This information can be used to compare different potential synthetic routes, predict reaction feasibility under certain conditions, and understand the origins of regioselectivity. For instance, calculations could help rationalize why cyclization occurs at a specific position to form the isatin core.

Theoretical Studies on Molecular Interactions and Binding Affinities of Indole-2,3-dione Scaffolds

The indole-2,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives known to inhibit various enzymes, particularly protein kinases. researchgate.netmdpi.com Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are central to the rational design of such inhibitors. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a docking score. mdpi.com For this compound, docking studies could be performed against a kinase target, for example. The model would likely show the isatin core acting as a hinge-binding motif, with the N-H and C2-carbonyl groups forming crucial hydrogen bonds with the protein's backbone. The 4-methoxy group could form additional hydrogen bonds or occupy a hydrophobic pocket, while the 7-phenyl group would likely extend into a larger hydrophobic region, potentially forming pi-pi stacking interactions. nih.govresearchgate.net

QSAR studies establish a mathematical relationship between the chemical features of a series of compounds and their biological activity. nih.govresearchgate.netacs.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known indole-2,3-dione inhibitors, a predictive QSAR model can be built. nih.gov This model could then be used to estimate the biological activity of this compound without the need for its synthesis and experimental testing.

Isatin DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative 3aEGFR-8.6Leu718, Val726, Ala743, Lys745, Met793, Asp855
Derivative 4bEGFR-9.1Leu718, Val726, Ala743, Lys745, Met793, Asp855
Derivative 4cEGFR-8.8Leu718, Val726, Ala743, Lys745, Met793, Asp855
Erlotinib (Reference)EGFR-8.4Leu718, Thr790, Gln791, Met793, Asp855

This table shows example molecular docking results for several isatin sulfonamide derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase, illustrating the typical binding energies and interactions observed for this class of compounds. mdpi.com

Application of Machine Learning and Artificial Intelligence in Computational Chemistry for Complex Indole Systems

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug discovery. nih.govresearchgate.net For complex systems like substituted indoles, these technologies offer the potential to dramatically accelerate the prediction of molecular properties and the discovery of new compounds. francis-press.com

ML models, such as neural networks or random forests, can be trained on large datasets of molecules with known properties (e.g., calculated HOMO-LUMO gaps, experimental binding affinities). researchgate.net Once trained, these models can predict the properties of new molecules, like this compound, in a fraction of the time required for DFT or MD calculations. This high-throughput capability is invaluable for screening large virtual libraries of potential drug candidates. mdpi.com

Structure Activity Relationship Sar and Molecular Interaction Studies of Indole 2,3 Dione Derivatives

Systematic Structural Modifications on the Indole-2,3-dione Scaffold and their Influence on Molecular Interactions

The synthetic versatility of the 1H-indole-2,3-dione (isatin) core allows for extensive structural modifications at several key positions, each influencing the molecule's interaction with biological targets. researchgate.neticm.edu.pl Modifications can be broadly categorized into substitutions on the aromatic ring (Ring A), and derivatization at the N1-position, the C2-carbonyl, and the C3-carbonyl (Ring B). ijrrjournal.comnih.gov

Ring A (Aromatic Ring) Substitutions: The electronic properties of the isatin (B1672199) scaffold can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzene (B151609) ring. nih.gov The position of these substituents (C4, C5, C6, C7) is critical. For instance, studies on various isatin derivatives have shown that the nature and position of a substituent can significantly alter inhibitory profiles against enzymes like α-glucosidase and α-amylase. nih.gov Generally, EWGs like nitro (-NO₂) or halogen (-Cl, -F) groups can influence the molecule's interaction with active sites, though their effect can be complex, sometimes reducing activity due to steric hindrance or deactivation of the ring. nih.gov

N1-Position Modifications: Alkylation or arylation at the N1-position of the indole (B1671886) ring is a common strategy to explore the hydrophobic pockets of a binding site. The introduction of various substituents, from small alkyl chains to bulky aromatic groups, can significantly impact binding affinity and selectivity. The N-H group itself is a crucial hydrogen bond donor, and its substitution can alter the hydrogen bonding profile of the molecule. nih.govnih.gov

C2 and C3-Carbonyl Modifications: The C2 and C3 carbonyl groups are key features for molecular recognition, often acting as hydrogen bond acceptors. nih.gov The C3-carbonyl is particularly reactive and serves as a primary site for derivatization. nih.gov Condensation reactions with various amines, hydrazines, and other nucleophiles lead to a vast array of Schiff bases and hydrazones. These modifications introduce new functional groups that can form additional interactions with a target, such as hydrogen bonds, ionic interactions, or hydrophobic interactions, thereby altering the compound's biological profile. ijrrjournal.comnih.gov For example, the reaction of isatin with indole produces 3,3-di(3-indolyl)-2-indolone, a "trisindoline" structure, which proceeds via the activation of the C3-carbonyl. nih.gov

The following table summarizes common structural modifications on the indole-2,3-dione scaffold and their general influence on molecular interactions.

Position of ModificationType of ModificationGeneral Influence on Molecular Interactions
Ring A (C4-C7) Introduction of Electron-Withdrawing Groups (e.g., -NO₂, -Cl)Modulates electronic distribution; can form specific polar interactions but may also introduce steric hindrance. nih.gov
Introduction of Electron-Donating Groups (e.g., -OCH₃, -CH₃)Increases electron density of the aromatic ring; can enhance π-π stacking and hydrophobic interactions. chim.it
N1-Position Alkylation/ArylationExplores hydrophobic pockets in the binding site; removes a hydrogen bond donor site. nih.gov
C2-Carbonyl Conversion to other functional groupsAlters hydrogen bond accepting capability; less commonly modified than C3. nih.gov
C3-Carbonyl Formation of Schiff Bases/HydrazonesIntroduces new hydrogen bond donors/acceptors and hydrophobic moieties; significantly expands interaction possibilities. nih.gov

Impact of 4-Methoxy and 7-Phenyl Substituents on Molecular Recognition and Mechanistic Binding Profiles

The specific compound, 4-Methoxy-7-phenyl-1H-indole-2,3-dione, possesses two key substituents that are expected to profoundly influence its binding characteristics.

The 4-Methoxy Group: Methoxy (B1213986) (-OCH₃) groups are strong electron-donating substituents that significantly increase the electron density of the indole ring system. chim.it When placed at the C4 position, the methoxy group can:

Enhance π-π and Cation-π Interactions: By enriching the electron cloud of the aromatic system, it can strengthen stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or interactions with cationic species in a binding pocket. nih.gov

Form Hydrogen Bonds: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional anchor point for interaction with hydrogen bond donors like the side chains of Serine, Threonine, or Asparagine.

Influence Conformation: The steric bulk of the methoxy group at the C4 position can influence the preferred conformation of the molecule, potentially orienting other parts of the scaffold for optimal binding.

The 7-Phenyl Group: The introduction of a phenyl (-C₆H₅) group at the C7 position introduces a bulky, hydrophobic, and aromatic moiety. This substituent is expected to:

Engage in Hydrophobic Interactions: The phenyl ring can occupy and interact favorably with hydrophobic pockets within a target's active site, displacing water molecules and contributing to binding affinity.

Participate in π-Stacking: The phenyl ring provides an additional aromatic surface for π-π stacking interactions, either with the indole ring of another molecule or with aromatic residues of the target protein. nih.gov

Introduce Steric Influence: The size of the phenyl group at C7 will create significant steric constraints, dictating the molecule's orientation within a binding site and potentially enhancing selectivity for targets with appropriately shaped pockets. nih.gov

Together, the electron-donating 4-methoxy group and the bulky, aromatic 7-phenyl group create a unique electronic and steric profile. The methoxy group may prime the indole core for strong π-interactions, while the phenyl group provides a significant hydrophobic and stacking contributor, guiding the molecule's fit and orientation within a specific biological target.

Comparative Analysis of Structural Features Dictating Specific Molecular Interactions in Indole Derivatives

The binding of indole derivatives to their biological targets is governed by a combination of non-covalent interactions. The specific architecture of the indole-2,3-dione scaffold, along with its substituents, dictates the type and strength of these interactions.

Hydrogen Bonding: This is a critical interaction for indole-2,3-dione derivatives. The indole N-H group at the N1 position is a potent hydrogen bond donor. nih.gov The two carbonyl oxygens at C2 and C3 are strong hydrogen bond acceptors. nih.gov The ability of tryptophan, which contains an indole ring, to form hydrogen bonds is crucial for its role in protein structure and function. nih.gov Substituents, such as the oxygen in a methoxy group, can introduce additional hydrogen bond acceptor sites. nih.gov

Pi-Stacking (π-π Interactions): The aromatic nature of the indole ring system makes it highly amenable to π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com These interactions are fundamental to the binding of many indole-based drugs to their protein targets. mdpi.com The introduction of a phenyl group, as in 7-phenyl-isatin, adds another aromatic system, increasing the potential for strong stacking interactions. The strength of this interaction can be modulated by substituents on the ring; electron-donating groups (like -OCH₃) can enhance the interaction. nih.govmdpi.com

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar groups to be excluded from water. The fused benzene ring of the indole core and any alkyl or aryl substituents (like a 7-phenyl group) contribute to the molecule's hydrophobicity. These regions of the molecule will preferentially bind to nonpolar, hydrophobic pockets in a target protein, which is a major driving force for ligand binding. frontiersin.org

Interaction TypeKey Structural FeaturesRole in Molecular Recognition
Hydrogen Bonding Indole N-H (donor), C=O groups (acceptors), substituent heteroatoms (e.g., methoxy oxygen)Provides directionality and specificity in binding; crucial for anchoring the ligand in the active site. nih.govnih.gov
Pi-Stacking Fused aromatic rings (indole, phenyl substituents)Stabilizes the ligand-target complex through non-covalent orbital overlap with aromatic residues. mdpi.comresearchgate.net
Hydrophobic Interactions Benzene portion of the indole core, alkyl and aryl side chainsDrives the binding of nonpolar parts of the ligand into complementary nonpolar pockets of the target. frontiersin.org

Theoretical and Mechanistic Ligand-Target Interaction Studies

Computational chemistry provides powerful tools to investigate and predict how indole-2,3-dione derivatives interact with their biological targets at an atomic level. frontiersin.orgresearchgate.net These theoretical studies complement experimental data and provide insights into binding mechanisms that can guide further drug design.

Molecular Docking: This is a widely used computational technique to predict the preferred binding mode of a ligand within the active site of a target protein. nih.gov For indole-2,3-dione derivatives, docking studies can identify key amino acid residues that form hydrogen bonds, π-stacking, and hydrophobic interactions. nih.govresearchgate.net For example, docking can reveal how the N-H and carbonyl groups of the isatin core orient themselves to interact with specific residues, and how substituents like a 4-methoxy or 7-phenyl group fit into sub-pockets of the active site. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies are used to correlate the 3D properties of a series of molecules with their biological activity. nih.govmdpi.com By creating a pharmacophore model, researchers can identify the key steric and electronic features required for activity. For isatin derivatives, a QSAR model might highlight the importance of a hydrogen bond donor at the N1 position, acceptors at the C2/C3 positions, and a hydrophobic feature in the region of the C7 substituent. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and properties of molecules. researchgate.net These calculations can determine properties like molecular electrostatic potential (MEP), which predicts the sites most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net For this compound, DFT could be used to quantify the effect of the methoxy and phenyl groups on the electron distribution of the isatin core, providing a theoretical basis for its interaction potential.

These computational approaches provide a mechanistic rationale for observed SAR data. They can explain why certain substituents enhance activity while others diminish it, and they can be used to virtually screen new derivatives before undertaking their chemical synthesis, thus accelerating the drug discovery process. nih.gov

Green Chemistry Principles in the Synthesis of 4 Methoxy 7 Phenyl 1h Indole 2,3 Dione and Its Analogues

Implementation of Sustainable Synthetic Methodologies for Indole-2,3-diones

The development of sustainable synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical production. researchgate.netrsc.org For indole-2,3-diones, this involves adopting cleaner reaction conditions, alternative energy sources, and advanced catalytic systems.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. nih.gov Solvent-free, or solid-state, reactions offer a significant advantage by minimizing waste, simplifying purification processes, and sometimes enhancing reaction rates and selectivity. brieflands.commdpi.com

For the synthesis of isatin (B1672199) derivatives, solvent-free approaches have proven effective. For instance, the condensation reaction of isatins with indoles to form 3,3-di(indolyl)indolin-2-ones has been successfully carried out under solvent-free conditions, providing excellent yields. tandfonline.com Another green approach involves mechanochemistry, where mechanical force (e.g., grinding in a mortar and pestle or using a ball mill) initiates chemical reactions. brieflands.commdpi.com The Fischer-indole synthesis, a classical method for preparing the indole (B1671886) core, has been adapted to solvent-free conditions using a marine sponge/H3PO4 powder as a natural catalyst, with reactants being ground together at room temperature. brieflands.com Similarly, the synthesis of N-arylphthalimide chalcones has been achieved by grinding reactants in the presence of sodium hydroxide (B78521) without any solvent. ekb.eg These methodologies demonstrate the potential for constructing the core structures of complex indole-2,3-diones without relying on hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for implementing green chemistry principles. nih.gov By directly heating the reaction mixture, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. tandfonline.commdpi.com This efficiency translates to significant energy savings and lower environmental impact. researchgate.net

The synthesis of the indole-2,3-dione scaffold and its derivatives has been significantly enhanced by microwave technology. tandfonline.com For example, the palladium-catalyzed oxidative cyclization of N-aryl enamines to produce indole-3-carboxylate (B1236618) derivatives was optimized using microwave heating, resulting in excellent yields and drastically reduced reaction times. mdpi.com An improved synthesis of indole-2-carboxylic acid esters was achieved through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation, highlighting the benefits of short conversion periods and mild conditions. researchgate.net Furthermore, some syntheses of 1H-indole-2,3-dione derivatives have been conducted under combined solvent-free and microwave-assisted conditions. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Indole Derivatives
Indole DerivativeReactantsCatalyst/MediumConditionsKey AdvantagesReference
Indole-3-carboxylate derivativesN-aryl enaminesPalladiumMicrowave heatingImproved yields (>90%), strikingly reduced reaction time mdpi.com
Indole-2-carboxylic acid esters2-halo aryl aldehydes/ketones, ethyl isocyanoacetateIonic liquid ([bmim]OH)100 W, 50 °C, 10 minHigh product yield, short conversion period, mild conditions researchgate.net
Fluorinated indole derivatives5-fluoroindoline-2,3-dione, anilinesCuPy2Cl2200 W, 60°CGood yield, efficient tandfonline.com
Indole–dihydrofuran biheterocycles3-cyanoacetyl Indole, N-phenacylpyridinium bromide, aromatic aldehydeK2CO3 in water180 WHigh yields (85-98%), one-pot synthesis tandfonline.com

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. msu.edu Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are particularly advantageous. They can be easily separated from the reaction mixture by filtration, allowing for simple recovery and recycling, which reduces catalyst waste and product contamination. nih.gov

In the synthesis of indole-2,3-diones and related structures, various heterogeneous catalysts have been employed. For example, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as an efficient and recyclable catalyst for the one-pot condensation of isatins and indoles. tandfonline.com Solid acids like K-10 montmorillonite (B579905) have been used to catalyze the alkylation of indoles under solvent-free conditions. nih.gov For the hydrogenation of indoles to indolines, a heterogeneous Pt/C catalyst has been successfully used in water, a green solvent. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions (ambient temperature and pressure, neutral pH). nih.gov While direct enzymatic synthesis of the 4-Methoxy-7-phenyl-1H-indole-2,3-dione core is not widely reported, biocatalysis plays a crucial role in producing chiral precursors, such as optically active amines and alcohols, which are vital building blocks in the pharmaceutical industry. nih.gov

Strategies for Reduction of Hazardous Substance Generation and Waste Minimization in Indole-2,3-dione Synthesis

Waste minimization is a primary objective of green chemistry, encapsulated in the principle of "prevention". msu.edu This involves designing synthetic routes that reduce the generation of by-products, eliminate the need for toxic reagents, and allow for the recycling of solvents and catalysts.

Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces waste and toxicity. researchgate.netrsc.orgtandfonline.com

Catalyst Recycling: Employing heterogeneous or polymer-supported catalysts allows for their recovery and reuse over multiple reaction cycles, preventing the disposal of heavy metal waste. tandfonline.comnih.govacs.org For example, a polymer-supported N-heterocyclic palladium carbene complex has been used in a continuous-flow system for oxindole (B195798) synthesis, demonstrating effective catalyst reuse. acs.org

One-Pot and Continuous-Flow Processes: Combining multiple synthetic steps into a single "one-pot" procedure eliminates the need for intermediate isolation and purification, saving solvents, time, and energy. nih.govnih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and can lead to significant waste minimization through efficient solvent and catalyst use. acs.org

Development of Environmentally Benign Catalysts and Reagents for Indole Functionalization

The development of catalysts and reagents with low toxicity and high efficiency is crucial for sustainable chemistry. nih.gov This involves moving away from stoichiometric reagents and hazardous catalysts, particularly those based on scarce and toxic heavy metals. nih.gov

For indole synthesis and functionalization, significant progress has been made:

Earth-Abundant Metal Catalysts: There is a growing trend to replace precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals like iron and copper. researchgate.netmdpi.com Iron catalysis, in particular, is emerging as a cost-effective and environmentally benign alternative for the functionalization of the indole ring. researchgate.net

Solid Acid Catalysts: As mentioned, solid acids like zeolites and functionalized silicas are green alternatives to corrosive and hazardous liquid acids like sulfuric acid. tandfonline.comnih.gov They are non-corrosive, easy to handle, and recyclable.

Metal-Free Catalysis: An ideal green approach is to avoid metal catalysts altogether. nih.gov Recent innovations include organocatalysis, photocatalysis using organic dyes, and electrochemistry. For instance, light-driven, metal-free protocols have been developed for the direct C2–H alkylation of indoles. nih.gov

Table 2: Comparison of Catalysts for Indole Synthesis and Functionalization
Catalyst TypeExamplesAdvantagesDisadvantagesReference
Precious MetalsPalladium (Pd), Rhodium (Rh)High activity and selectivityHigh cost, toxicity, resource scarcity nih.gov
Earth-Abundant MetalsIron (Fe), Copper (Cu)Low cost, low toxicity, environmentally benignMay require higher catalyst loading or harsher conditions researchgate.netmdpi.com
Heterogeneous/Solid AcidsPt/C, SBA-Pr-SO3H, K-10 MontmorilloniteRecyclable, easy separation, reduced waste, non-corrosiveCan have lower activity compared to homogeneous counterparts tandfonline.comnih.govnih.gov
Metal-Free SystemsOrganic dyes (photocatalysis), Iodine (electrochemistry)Avoids metal contamination, utilizes sustainable energy sources (light, electricity)Scope may be limited, may require specific equipment nih.govorganic-chemistry.org

Atom Economy and Process Efficiency Improvements in Heterocyclic Compound Synthesis

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with 100% atom economy generates no by-products, representing the ideal in terms of resource efficiency and waste prevention. wikipedia.org

Reaction Design: Addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric by-products. wikipedia.org Many modern indole syntheses, such as those involving the cyclization of 2-alkynylanilines, are designed to maximize atom economy. organic-chemistry.org

Multi-Component Reactions (MCRs): MCRs involve combining three or more starting materials in a single reaction to form a complex product that contains portions of all reactants. rug.nl These reactions are highly efficient, reduce the number of synthetic steps, and often exhibit high atom economy, making them an excellent tool for green synthesis. rsc.org

By focusing on reaction types that maximize the incorporation of starting materials into the final product and streamlining synthetic sequences, the synthesis of this compound and its analogues can be made significantly more sustainable and efficient. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-7-phenyl-1H-indole-2,3-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with condensation of 4-methoxyindole precursors with phenyl-containing reagents (e.g., via Friedel-Crafts alkylation) to introduce the phenyl group at the 7-position. Cyclization using oxalyl chloride or dimethyl oxalate under anhydrous conditions forms the dione moiety .
  • Optimization : Monitor reaction temperature (typically 60–80°C for cyclization) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be validated experimentally?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and 13C^{13}C-NMR (δ 180–185 ppm for carbonyl carbons) to confirm functional groups .
  • X-ray crystallography : Grow single crystals via slow evaporation (DMSO or acetone). Refine using SHELXL (space group P21/cP2_1/c, Z = 4) to resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) with positive controls (e.g., ciprofloxacin) .
  • Antioxidant screening : Use DPPH radical scavenging assay (IC50_{50} values) and compare to ascorbic acid .

Advanced Research Questions

Q. How can mechanistic interactions between this compound and biological targets (e.g., enzymes) be elucidated?

Methodological Answer:

  • Kinetic studies : Use surface plasmon resonance (SPR) or fluorescence quenching to measure binding affinity (KdK_d) to target enzymes (e.g., bacterial dihydrofolate reductase).
  • Computational docking : Employ AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds (e.g., between dione carbonyl and active-site residues) .

Q. How can computational methods predict reactivity and regioselectivity in derivative synthesis?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 (B3LYP/6-311+G(d,p)) to calculate Fukui indices, identifying electrophilic sites (e.g., C-5 position) prone to halogenation or nucleophilic attack .
  • Solvent effects : Simulate reaction pathways in polar (water) vs. non-polar (toluene) solvents using COSMO-RS to predict yield trends .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 5-chloro or 7-fluoro derivatives) to identify critical substituents. For example, electron-withdrawing groups at C-5 enhance antimicrobial activity by ~30% .
  • Standardize assays : Replicate conflicting studies under identical conditions (e.g., pH 7.4, 37°C) and use shared reference compounds to control for variability .

Q. What strategies resolve challenges in crystallographic refinement of this compound derivatives?

Methodological Answer:

  • Twinning issues : Use TWINLAW in OLEX2 to identify twin laws and refine with HKLF5 format in SHELXL. Apply restraints for disordered methoxy groups .
  • High-resolution data : Collect synchrotron data (λ = 0.7 Å) to improve RintR_{\text{int}} values (<5%) and resolve weak hydrogen bonds (e.g., C–H⋯O interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.